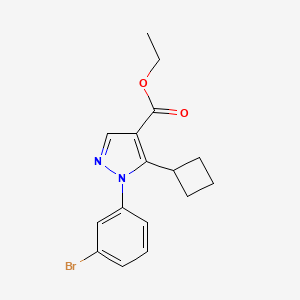
Ethyl 1-(3-bromophenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a cyclobutyl group, and an ethyl ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 3-bromo-phenyl group and a cyclobutyl group.
Esterification: The carboxylic acid group on the pyrazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Medicine: Due to its structural similarity to certain bioactive molecules, the compound is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that allow the compound to bind to certain enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can be compared to other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound lacks the bromine and cyclobutyl groups, making it less versatile in terms of chemical reactivity.
1-(4-Chloro-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester: The presence of a chlorine atom instead of bromine can lead to different reactivity and biological activity.
1-(3-Bromo-phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: The substitution of the cyclobutyl group with a methyl group can affect the compound’s stability and reactivity.
The uniqueness of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H17BrN2O2 |
|---|---|
Poids moléculaire |
349.22 g/mol |
Nom IUPAC |
ethyl 1-(3-bromophenyl)-5-cyclobutylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-21-16(20)14-10-18-19(15(14)11-5-3-6-11)13-8-4-7-12(17)9-13/h4,7-11H,2-3,5-6H2,1H3 |
Clé InChI |
FPTUFIXYBFRFAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



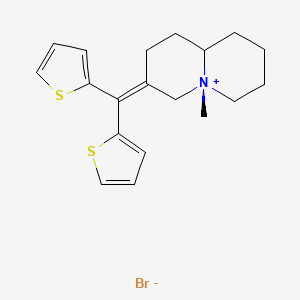
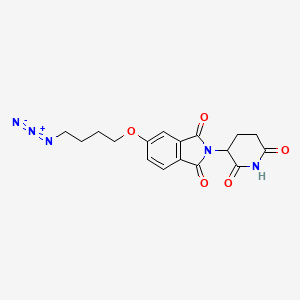
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
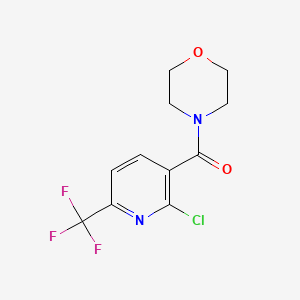
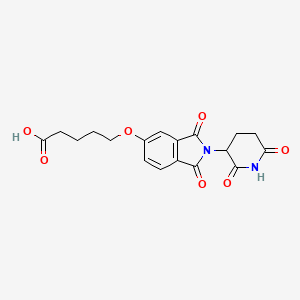
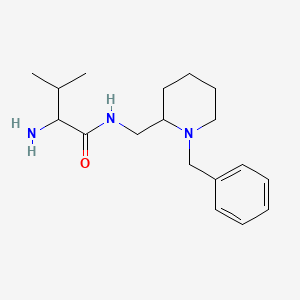
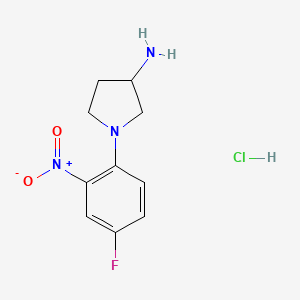

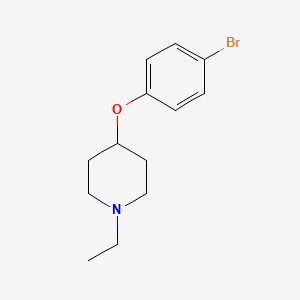
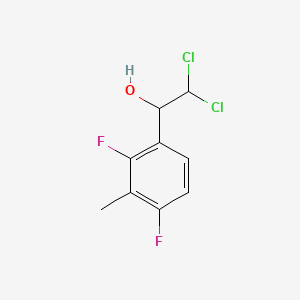
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
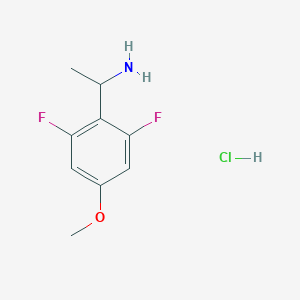
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
